3,4,5-trimethoxy-N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-trimethoxy-N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}benzamide is a synthetic organic compound that features a trimethoxyphenyl group, a pyrrolidinylphenyl group, and a benzamide moiety
Mechanism of Action
Target of Action
The primary targets of F5019-0306, also known as IMM0306, are CD20 and CD47 . CD20 is a cell surface marker expressed on B cells and is a common target for therapies aimed at B cell malignancies . CD47 is a protein expressed on the surface of many cells and serves as a “don’t eat me” signal, preventing phagocytosis by macrophages .
Mode of Action
F5019-0306 is a bispecific antibody that simultaneously binds to CD20 and CD47 . It has a higher affinity for CD20 than for CD47, enabling its preferential and simultaneous binding to CD20 and CD47 on malignant B cells rather than to CD47-positive normal tissues . By blocking the CD47 “don’t eat me” signal and activating the Fc-receptor “eat me” signal of CD20, F5019-0306 promotes the phagocytosis and killing of B cells .
Biochemical Pathways
The binding of F5019-0306 to CD20 and CD47 on B cells affects multiple biochemical pathways. It blocks the CD47-SIRPα interaction, which is a key pathway that cancer cells use to evade the immune system . Simultaneously, it activates FcγR, triggering antibody-dependent cellular phagocytosis (ADCP) and antibody-dependent cell-mediated cytotoxicity (ADCC) pathways .
Result of Action
The result of F5019-0306’s action is the enhanced killing of malignant B cells. By blocking the CD47 “don’t eat me” signal and activating the Fc-receptor “eat me” signal of CD20, F5019-0306 promotes the phagocytosis and killing of B cells . This leads to a reduction in the number of malignant B cells, which can result in the regression of B cell malignancies .
Action Environment
The action of F5019-0306 can be influenced by various environmental factors. For instance, the presence of other immune cells, such as natural killer (NK) cells, can enhance the ADCC activity triggered by F5019-0306 . Additionally, factors that affect the expression of CD20 and CD47 on B cells, such as the stage of disease and prior treatments, can influence the efficacy of F5019-0306. The stability of F5019-0306 can be affected by storage conditions, such as temperature and light exposure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}benzamide typically involves multiple steps:
Formation of the Trimethoxyphenyl Intermediate: The trimethoxyphenyl group can be synthesized through the methylation of hydroxybenzaldehyde derivatives using methyl iodide in the presence of a base such as potassium carbonate.
Coupling with Pyrrolidinylphenyl Group: The intermediate is then coupled with a pyrrolidinylphenyl group through a Suzuki-Miyaura coupling reaction. This reaction involves the use of a palladium catalyst and a boronic acid derivative of the pyrrolidinylphenyl group.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the coupled intermediate with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as thiols or amines replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thiols or amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxybenzamide: Shares the trimethoxyphenyl and benzamide moieties but lacks the pyrrolidinylphenyl group.
N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}benzamide: Contains the pyrrolidinylphenyl and benzamide moieties but lacks the trimethoxyphenyl group.
Uniqueness
3,4,5-trimethoxy-N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}benzamide is unique due to the combination of its three functional groups, which may confer distinct bioactive properties and make it a valuable compound for further research and development.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-26-19-14-17(15-20(27-2)21(19)28-3)22(25)23-11-10-16-6-8-18(9-7-16)24-12-4-5-13-24/h6-9,14-15H,4-5,10-13H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLMZOBUUVOIIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CC=C(C=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.